4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde
Description
Properties
IUPAC Name |
4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-2-12-5-8-15(17-9-12)16(19)11-20-14-6-3-13(10-18)4-7-14/h3-10,16,19H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYJFAOAGHARMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501203109 | |
| Record name | 4-[2-(5-Ethyl-2-pyridinyl)-2-hydroxyethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471295-98-4 | |
| Record name | 4-[2-(5-Ethyl-2-pyridinyl)-2-hydroxyethoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471295-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(5-Ethyl-2-pyridinyl)-2-hydroxyethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde typically involves the reaction of 5-ethylpyridin-2-yl ethanol with 4-hydroxybenzaldehyde. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzoic acid.
Reduction: 4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. Its structural similarity to known pharmacophores makes it a candidate for drug development.
Case Studies
- A study highlighted its synthesis as part of a series of compounds aimed at developing antidiabetic agents. The synthetic route involved the Knoevenagel condensation reaction with thiazolidinedione derivatives, suggesting its utility in creating bioactive molecules for diabetes treatment .
Organic Synthesis
4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde serves as an intermediate in various organic synthesis pathways. Its functional groups allow for further chemical modifications.
Synthetic Pathways
- The compound can be synthesized through transition metal-catalyzed reactions, showcasing its versatility as a building block in organic synthesis . For example, it can undergo reduction reactions to yield alcohol derivatives or participate in nucleophilic additions due to the presence of the aldehyde functional group.
Material Science
Research into the material properties of this compound indicates potential applications in creating functional materials, particularly in sensors and electronic devices.
Research Findings
- Studies have indicated that derivatives of this compound can exhibit interesting optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes .
Data Tables
| Synthetic Method | Description |
|---|---|
| Knoevenagel Condensation | Reaction with thiazolidinedione derivatives |
| Transition Metal Catalysis | Hydroformylation reactions |
| Reduction Reactions | Conversion to alcohol derivatives |
Mechanism of Action
The mechanism of action of 4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
- Structure : Lacks the hydroxyl group on the ethoxy bridge.
- Molecular Formula: C₁₆H₁₇NO₂ (MW: 255.31 g/mol; CAS: 114393-97-4) .
- Applications : A key intermediate in pioglitazone synthesis .
- Reactivity : Forms hydrazones and oxadiazoles via condensation with aroylhydrazines, demonstrating moderate antimicrobial activity (MIC: 8–26 μg/mL against bacteria) .
- Physicochemical Properties : Lower polarity (LogP ~2.8) compared to the hydroxylated analog, likely due to reduced hydrogen-bonding capacity .
5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione
- Structure : Incorporates the hydroxylated benzaldehyde into a thiazolidinedione scaffold.
- Molecular Formula : C₁₉H₂₀N₂O₅S (MW: 388.44 g/mol; CAS: 101931-00-4) .
- Applications : Antidiabetic candidate with enhanced PPARγ binding affinity due to the hydroxyethoxy group’s electronic effects .
- Activity: Superior hypoglycemic activity compared to non-hydroxylated analogs in preclinical models .
4-[2-(5-Ethylpyridin-2-yl)-2,2-difluoroethoxy]benzaldehyde
- Structure : Replaces the hydroxyl group with difluoro substituents on the ethoxy bridge.
- Molecular Formula: C₁₆H₁₅F₂NO₂ (MW: 291.29 g/mol) .
- Properties : Increased lipophilicity (LogP ~3.5) and metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
- Applications : Explored in fluorinated analogs of thiazolidinediones for prolonged half-life in vivo .
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde Oxime
- Structure: Oxime derivative of the non-hydroxylated benzaldehyde.
- Molecular Formula : C₁₆H₁₇N₂O₂ (MW: 269.32 g/mol) .
- Reactivity : Exhibits strong hydrogen-bonding capacity and reactive sites for nucleophilic attacks, as shown by DFT calculations .
- Antimicrobial Activity : Moderate inhibition against B. subtilis and C. albicans (MIC: 12–24 μg/mL) .
Key Research Findings
- Synthetic Utility: The hydroxylated benzaldehyde is synthesized via condensation of 2-(5-ethylpyridin-2-yl)ethanol with 4-hydroxybenzaldehyde under basic conditions, followed by oxidation .
- Biological Performance: Hydroxyethoxy derivatives exhibit improved binding to PPARγ in molecular docking studies, critical for antidiabetic activity . Non-hydroxylated analogs show broader antimicrobial efficacy, likely due to better membrane penetration . Fluorinated analogs balance lipophilicity and metabolic stability, making them candidates for long-acting formulations .
- Spectroscopic Insights : IR and NMR studies confirm the hydroxyl group’s influence on electronic distribution, altering reactivity in condensation reactions .
Biological Activity
4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde, with the CAS number 471295-98-4, is a compound that has garnered attention in various fields of biological research. Its unique structure, featuring a pyridine moiety and a hydroxyethoxy group, suggests potential biological activities that merit thorough investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H17NO3
- Molecular Weight : 271.316 g/mol
- LogP : 2.56890 (indicating moderate lipophilicity) .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antioxidant Activity
Research indicates that compounds with similar structural features often exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of benzaldehyde compounds can modulate inflammatory pathways. For instance, compounds with similar hydroxyethoxy substitutions have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests that this compound may possess similar anti-inflammatory capabilities.
Antimicrobial Properties
The presence of the pyridine ring in the structure may contribute to antimicrobial activity. Many pyridine derivatives have been documented to exhibit significant antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
Case Studies and Research Findings
-
Cell Viability and Cytotoxicity Assays :
- In studies evaluating the cytotoxic effects of related compounds on cancer cell lines, it was observed that certain benzaldehyde derivatives could induce apoptosis in a dose-dependent manner. The MTT assay results indicated a reduction in cell viability at higher concentrations (10 µg/mL and above), suggesting potential therapeutic applications in oncology .
-
Inflammatory Response Modulation :
- A study investigating the effect of hydroxytyrosol derivatives on RAW264.7 macrophages demonstrated significant reductions in NO production and pro-inflammatory cytokine release upon treatment with these compounds . This supports the hypothesis that this compound may similarly modulate inflammatory responses.
-
Antimicrobial Activity :
- A comparative analysis of various pyridine derivatives revealed that those containing hydroxyethoxy groups exhibited enhanced antibacterial activity against Gram-positive bacteria. This aligns with findings from other studies indicating that structural modifications can significantly influence antimicrobial efficacy .
Q & A
Q. What are the recommended synthetic routes for 4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution reactions involving 4-hydroxybenzaldehyde and halogenated pyridine derivatives. For example, analogous dialdehydes are synthesized by reacting 4-hydroxybenzaldehyde with bis(2,2′-dichloroethyl)ether in N,N-dimethylformamide (DMF) under nitrogen, achieving high yields through controlled stoichiometry and temperature (60–70°C) . Optimization includes using anhydrous conditions to prevent hydrolysis and monitoring reaction progress via TLC or HPLC.
Q. How should researchers characterize the purity and structural integrity of this compound?
Purity analysis is typically performed using HPLC (≥95% purity threshold) . Structural confirmation involves:
- IR spectroscopy : To identify aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O–H stretch ~3400 cm⁻¹) groups.
- NMR : ¹H NMR reveals peaks for the pyridine ring (δ 8.3–8.5 ppm), ethyl group (δ 1.2–1.4 ppm), and benzaldehyde protons (δ 9.8–10.0 ppm).
- X-ray crystallography : Resolves molecular conformation, such as the "w"-shaped structure observed in related dialdehydes with dihedral angles of ~78° between aromatic rings .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
The compound is sparingly soluble in water but freely soluble in ethanol, DMF, and DMSO . For biological assays, DMSO is preferred as a stock solvent (e.g., 10 mM), with dilution in aqueous buffers (<1% DMSO to avoid cytotoxicity). In organic synthesis, DMF or THF is used to enhance reactivity in nucleophilic substitutions or condensations .
Advanced Research Questions
Q. How does this compound function as a catalyst or ligand in metal-organic frameworks (MOFs)?
The pyridine and hydroxyl groups enable coordination with transition metals. For example, analogous pyridyl-benzaldehyde derivatives act as ligands in Cu-MOFs, which catalyze Knoevenagel condensations with high efficiency (yields >90%) and recyclability (5 cycles without significant loss) . The hydroxyl group may stabilize intermediates via hydrogen bonding, as seen in related systems .
Q. What biological activities have been reported for derivatives of this compound, and what are the mechanistic hypotheses?
Derivatives like thiazolidinediones (e.g., Pioglitazone intermediates) exhibit antidiabetic activity by agonizing PPAR-γ receptors . The ethylpyridyl-ethoxybenzaldehyde scaffold may enhance binding affinity through hydrophobic interactions and hydrogen bonding with receptor residues. In vitro assays (e.g., glucose uptake in adipocytes) and molecular docking studies are used to validate mechanisms .
Q. How do structural modifications (e.g., substituents on the pyridine ring) impact reactivity or bioactivity?
- Electron-withdrawing groups (e.g., nitro) on the pyridine increase electrophilicity, enhancing condensation reactions (e.g., with hydrazines to form hydrazones) .
- Hydrophobic substituents (e.g., ethyl) improve membrane permeability, critical for in vivo efficacy .
- Steric effects : Bulky groups at the 5-position of the pyridine may hinder coordination in MOFs, reducing catalytic activity .
Q. What analytical challenges arise in studying reaction intermediates involving this compound, and how can they be addressed?
- Transient intermediates : Use low-temperature NMR (-40°C) or stopped-flow spectroscopy to capture short-lived species.
- Byproduct formation : Optimize reaction time and temperature to minimize side products (e.g., over-oxidation of aldehydes to carboxylic acids) .
- Stereochemical complexity : X-ray crystallography or computational modeling (DFT) can resolve ambiguities in chiral derivatives .
Q. How does this compound participate in supramolecular assembly, and what intermolecular forces dominate?
Crystal packing studies reveal CH-π interactions (2.8–3.1 Å) between aldehyde protons and aromatic rings, and hydrogen bonds (O–H···O, 2.6–2.8 Å) stabilizing layered structures . These interactions guide the design of porous materials for gas storage or drug delivery.
Methodological Considerations
Q. What protocols are recommended for handling and storing this compound to ensure stability?
Q. How can researchers resolve contradictions in reported catalytic efficiencies or biological data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
